1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine
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Overview
Description
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine is a chemical compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a hexyl chain with two hydroxyl groups at positions 5 and 6, and a xanthine core with methyl groups at positions 3 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7-dimethylxanthine and a hexyl chain precursor.
Hydroxylation: The hexyl chain is hydroxylated at positions 5 and 6 using suitable reagents and conditions. This step may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Coupling Reaction: The hydroxylated hexyl chain is then coupled with the 3,7-dimethylxanthine core through a series of chemical reactions, such as esterification or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a saturated hexyl chain.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of a saturated hexyl chain.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on various physiological functions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine involves its interaction with molecular targets and pathways in the body:
Molecular Targets: The compound may interact with adenosine receptors, phosphodiesterases, and other enzymes involved in cellular signaling.
Pathways: It can modulate cyclic AMP (cAMP) levels, leading to changes in cellular activity and physiological responses.
Comparison with Similar Compounds
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine can be compared with other similar compounds, such as:
Caffeine: Another xanthine derivative with stimulant effects, but with different substitution patterns on the xanthine core.
Theophylline: A xanthine derivative used as a bronchodilator, with a different substitution pattern and pharmacological profile.
Theobromine: A xanthine derivative found in cocoa, with mild stimulant effects and a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other xanthine derivatives.
Properties
CAS No. |
38975-41-6 |
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Molecular Formula |
C13H20N4O4 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-(5,6-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-15-8-14-11-10(15)12(20)17(13(21)16(11)2)6-4-3-5-9(19)7-18/h8-9,18-19H,3-7H2,1-2H3 |
InChI Key |
XMTDKFOBRLKELE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(CO)O |
Origin of Product |
United States |
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